molecular formula C14H10Cl2O2 B6403620 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid CAS No. 1261901-90-9

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403620
CAS No.: 1261901-90-9
M. Wt: 281.1 g/mol
InChI Key: UTOZNLAVCGYPJL-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring two chlorine atoms and a methyl group on the aromatic rings. Its structure combines a benzoic acid backbone with a 4-chloro-2-methylphenyl substituent at the 3-position and a chlorine atom at the 5-position, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZNLAVCGYPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690373
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-90-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-dichloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Using N,N'-Diisopropyl Carbodiimide (DIC)

A widely cited method involves the condensation of 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline using N,N'-diisopropyl carbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator. The reaction proceeds in dichloromethane under ambient conditions, forming an intermediate ester that subsequently reacts with the aniline derivative.

Reaction Steps:

  • Esterification: 3-Nitro-4-chlorobenzoic acid reacts with DIC and HOBt to form 3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester.

  • Amide Formation: The ester intermediate couples with 3-chloro-2-methylaniline via nucleophilic acyl substitution, yielding 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • Reduction: Zinc and sodium hydroxide reduce the nitro group to an amine, producing the final product with a reported yield of ≥95%.

Advantages:

  • High regioselectivity due to steric and electronic effects of substituents.

  • Short reaction time (3–5 hours per step).

Limitations:

  • Requires stoichiometric amounts of DIC, increasing costs.

  • Zinc-mediated reduction generates hazardous waste.

Chlorination Strategies for Intermediate Functionalization

Direct Chlorination of Benzoic Acid Derivatives

Chlorination of 2-amino-3-methylbenzoic acid using chlorine gas in dichloroethane at 50°C for 3 hours provides a scalable route to 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate. This method achieves a 98.1% yield by leveraging the electron-donating amino group to direct chlorination to the para position.

Reaction Conditions:

  • Solvent: 1,2-Dichloroethane.

  • Temperature: 50°C.

  • Chlorine Stoichiometry: 1.2 equivalents relative to the substrate.

Mechanistic Insight:
Electrophilic aromatic substitution occurs preferentially at the 5-position due to the ortho/para-directing effects of the amino and methyl groups.

Benzoyl Peroxide-Initiated Radical Chlorination

An alternative approach employs benzoyl peroxide (1–2 wt%) as a radical initiator in chlorination reactions. For example, 2-amino-3-methylbenzoic acid reacts with sulfuryl chloride in dimethylformamide (DMF) at 90–110°C, yielding 2-amino-3-methyl-5-chlorobenzoic acid with 63–68% yield.

Key Parameters:

  • Catalyst: Benzoyl peroxide (radical initiator).

  • Solvent: DMF or sulfolane.

  • Reaction Time: 1–2 hours.

Suzuki–Miyaura Cross-Coupling for Biphenyl Synthesis

Palladium-Catalyzed Coupling of Halogenated Benzoic Acids

The Suzuki–Miyaura reaction enables the construction of the biphenyl backbone in 5-chloro-3-(4-chloro-2-methylphenyl)benzoic acid. A brominated benzoic acid derivative (e.g., 5-bromo-3-chlorobenzoic acid) couples with 4-chloro-2-methylphenylboronic acid using a palladium catalyst.

Optimized Conditions:

  • Catalyst: C60-TEGs/PdCl2 (0.05 mol%).

  • Base: K2CO3 (2 equivalents).

  • Solvent: Ethanol/water (3:1).

  • Yield: >90% at room temperature in 4 hours.

Advantages:

  • Atom-economical and environmentally benign.

  • Tolerates electron-withdrawing groups on the aryl rings.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics of Preparation Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)
DIC-Mediated Coupling3-Nitro-4-chlorobenzoic acidDIC, HOBt, Zn/NaOH95>99
Direct Chlorination2-Amino-3-methylbenzoic acidCl2, 1,2-dichloroethane98.199.5
Suzuki–Miyaura5-Bromo-3-chlorobenzoic acidC60-TEGs/PdCl2, K2CO39099.0

Table 2: Environmental and Economic Considerations

MethodCost (Relative)Hazardous Waste GeneratedScalability
DIC-Mediated CouplingHighZinc sludgeModerate
Direct ChlorinationLowChlorine gas residuesHigh
Suzuki–MiyauraModerateMinimalHigh

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions:

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esters: Methyl or ethyl esters of the benzoic acid derivative.

    Alcohols: Reduced forms of the carboxylic acid group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently utilized in the preparation of derivatives that possess various functional groups, enhancing its utility in synthetic chemistry.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves coupling aryl halides with boronic acids to form biaryl compounds. The compound can be synthesized using 4-chloro-2-methylphenylboronic acid and 5-chlorobenzoic acid under palladium catalysis.
  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, leading to various substituted derivatives depending on the nucleophile used.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer properties. These potential effects are attributed to its structural features, including the presence of chlorine atoms that enhance its reactivity and binding affinity to biological targets.

Case Study: Anticancer Activity
A study demonstrated that derivatives of benzoic acid compounds exhibit cytotoxic effects on cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation, suggesting a promising avenue for drug development.

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in drug synthesis. Its derivatives are being researched for use in therapeutic agents targeting various diseases, including diabetes and cancer.

Example: SGLT2 Inhibitors
The compound's derivatives have been identified as key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are under investigation for their role in managing diabetes mellitus . The development of efficient synthetic routes for these inhibitors highlights the importance of this compound in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized to produce specialty chemicals with tailored properties. Its derivatives find applications in various formulations, including agrochemicals and materials science.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Building block for organic compoundsKey role in Suzuki-Miyaura coupling
Biological Research Antimicrobial and anticancer researchPotential cytotoxic effects on cancer cells
Pharmaceuticals Intermediate for SGLT2 inhibitorsPromising candidates for diabetes treatment
Industrial Chemistry Production of specialty chemicalsTailored properties for specific applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups:

    Aromatic Ring: The aromatic ring can participate in π-π interactions with other aromatic systems.

    Carboxylic Acid Group: The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

    Chlorine Atoms: The chlorine atoms can influence the compound’s reactivity and binding affinity through inductive and resonance effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several halogenated benzoic acid derivatives, differing in substituent positions and functional groups:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Reference
5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid C₁₄H₁₁Cl₂O₂ 5-Cl (benzoic acid), 4-Cl-2-Me (phenyl) Carboxylic acid, Chlorine, Methyl Target Compound
3-(4-Chloro-2-methylphenoxymethyl)benzoic acid C₁₅H₁₃ClO₃ 4-Cl-2-Me (phenoxy), 3-(CH₂O-) Ether linkage, Carboxylic acid
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid C₁₅H₁₀Cl₂O₄ 2-Cl, 5-(3-COOMe-4-Cl-phenyl) Ester, Carboxylic acid
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid C₁₆H₁₀Cl₃O₄ 5-Cl, 3-acryloyl, 2-OH α,β-unsaturated ketone, Hydroxyl (Compound 27)

Key Observations :

  • Ester derivatives (e.g., methoxycarbonyl in ) exhibit lower polarity than carboxylic acids, influencing bioavailability.
  • α,β-unsaturated ketones (e.g., Compound 27 in ) introduce electrophilic reactivity, which may enhance biological activity.

Physicochemical Properties

Critical properties such as melting point, solubility, and purity vary significantly with substitution patterns:

Compound Name Melting Point (°C) Solubility (mg/mL) Purity (%) Reference
This compound Not reported Not available Not reported Target Compound
3-(4-Chloro-2-methylphenoxymethyl)benzoic acid Not reported Not available 95%
5-Chloro-3-[3-(4-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid 213–215 Not reported 99.55% (Compound 26)
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid 248–250 Not reported 99.14% (Compound 27)
m-Amino Benzoic Acid (for reference) 172–173 33.3 (methanol) 98.0%

Key Observations :

  • Higher halogenation (e.g., dichlorophenyl in Compound 27 ) correlates with increased melting points due to enhanced intermolecular forces.
  • Hydroxyl groups (e.g., in Compounds 26 and 27 ) may reduce thermal stability compared to non-hydroxylated analogs.
  • Purity levels exceeding 99% in acryloyl derivatives suggest optimized synthetic routes for halogenated benzoic acids.

Key Observations :

  • Claisen-Schmidt condensation is a viable route for introducing α,β-unsaturated ketones but may require optimization for sterically hindered substrates.
  • Low yields (~40–50% in ) highlight challenges in synthesizing multi-halogenated benzoic acids, necessitating catalytic or purification improvements.

Biological Activity

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with chlorine and methyl substituents, which influence its biological interactions. The structural components include:

  • Aromatic Ring : Facilitates π-π interactions with other aromatic systems.
  • Carboxylic Acid Group : Capable of forming hydrogen bonds and ionic interactions with biological molecules.
  • Chlorine Atoms : Enhance reactivity and binding affinity through inductive and resonance effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways, leading to cell cycle arrest and programmed cell death .

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar benzoic acid derivatives indicated that compounds with structural similarities exhibited significant inhibition against various pathogens. While specific data for this compound is limited, it is hypothesized to follow similar trends based on its chemical structure.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential has been assessed in various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.41Induction of apoptosis via p53 pathway
U-937 (Leukemia)1.5Cell cycle arrest at G2/M transition
HeLa (Cervical Cancer)3.0Activation of caspases leading to apoptosis

Case Studies

  • Antimicrobial Efficacy : A comparative study on benzoic acid derivatives demonstrated that compounds with halogen substitutions had enhanced antimicrobial properties. This suggests that this compound could also exhibit similar effects, warranting further investigation into its spectrum of activity against resistant strains.
  • Cancer Research : In vitro studies have shown that related compounds significantly reduce viability in cancer cell lines through apoptotic pathways. For example, a derivative was found to increase p53 expression and activate caspase cascades, indicating a potential therapeutic role for this compound in oncology .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling reactions between halogenated aromatic precursors. For example, a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative (e.g., 5-chloro-2-methylphenylboronic acid) and a halogenated benzoic acid scaffold can yield the target compound . Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (>95.0% HLC/GC) . Key intermediates should be characterized by NMR and IR spectroscopy to confirm structural integrity .

Q. What analytical techniques are suitable for assessing the purity and structural identity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity (>95.0% HLC), with mobile phases optimized for polar halogenated aromatic compounds .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra confirm the substitution pattern of the chloro and methyl groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with chlorine atoms .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC .
  • pH-Dependent Stability: Prepare buffered solutions (pH 1–10) and monitor hydrolysis or decarboxylation using UV-Vis spectroscopy .
  • Crystallinity Assessment: Compare X-ray powder diffraction (XRPD) patterns before and after stress testing to detect polymorphic changes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray analysis provides precise bond lengths, angles, and dihedral angles (e.g., the angle between the benzoic acid and substituted phenyl ring). For example, a mean RR-factor of 0.076 and data-to-parameter ratio of 14.0 ensure high reliability in structural assignments . Crystallization conditions (solvent, temperature) must be optimized to avoid disordered structures.

Q. What strategies address contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Dose-Response Curves: Validate receptor binding affinity (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays with IC50_{50} values .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .
  • Computational Docking: Compare binding modes of analogs to receptors (e.g., AutoDock Vina) to rationalize activity differences .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

Methodological Answer:

  • Salt Formation: React the benzoic acid with sodium hydroxide to form a water-soluble sodium salt .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance solubility while maintaining stability .
  • Prodrug Design: Introduce ester or amide prodrug moieties cleaved enzymatically in vivo .

Q. What advanced spectroscopic methods elucidate the electronic effects of substituents on the benzoic acid core?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor ππ\pi \rightarrow \pi^* transitions to assess conjugation effects from chloro and methyl groups .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .
  • Infrared (IR) Spectroscopy: Analyze carbonyl stretching frequencies (vC=Ov_{C=O}) to evaluate resonance stabilization .

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